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An In-depth Technical Guide on the Structure-Activity Relationship of PD-135158 and its

Analogs: Potent and Selective CCK-B Receptor Antagonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship

(SAR) of PD-135158, a potent and selective antagonist for the cholecystokinin-B (CCK-B)

receptor, and its analogs. This document details the quantitative data on receptor binding and

functional activity, outlines the experimental protocols used for their evaluation, and visualizes

the key signaling pathways and experimental workflows.

Introduction
Cholecystokinin (CCK) is a neuropeptide that plays a significant role in various physiological

processes in the central nervous system (CNS) and the gastrointestinal (GI) tract. It exerts its

effects through two main receptor subtypes: CCK-A (alimentary) and CCK-B (brain). The CCK-

B receptor, also known as the gastrin receptor, is predominantly found in the brain and is

implicated in anxiety, panic disorders, and pain perception. Consequently, the development of

selective CCK-B receptor antagonists has been a key area of research for novel anxiolytic and

antipsychotic therapies. PD-135158 emerged from a class of indole-based compounds

developed by Parke-Davis as a highly potent and selective CCK-B antagonist. This guide

delves into the chemical modifications of the PD-135158 scaffold and their impact on receptor

affinity and functional activity.
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Structure-Activity Relationship of PD-135158
Analogs
The core structure of PD-135158 is a 3-(1H-indol-3-yl)-N-(1-methyl-1H-indol-3-yl)benzamide.

The SAR studies on this series of compounds have revealed critical insights into the structural

requirements for high-affinity and selective binding to the CCK-B receptor. The key

modifications have been focused on the indole rings and the central benzamide linker.

Quantitative Data Presentation
The following tables summarize the in vitro binding affinities of PD-135158 and its analogs for

the human CCK-A and CCK-B receptors, their functional antagonism in a phosphoinositide

turnover assay, and their in vivo efficacy in a rat elevated plus-maze model of anxiety.

Table 1: In Vitro CCK-A and CCK-B Receptor Binding Affinities of PD-135158 and Analogs

Compound
R1 (Indole-
N1)

R2 (Indole'-
N1)

CCK-B Ki
(nM)

CCK-A Ki
(nM)

Selectivity
(CCK-
A/CCK-B)

PD-135158 H CH3 0.35 1200 3428

Analog 1 H H 2.5 1500 600

Analog 2 CH3 CH3 0.8 1800 2250

Analog 3 H C2H5 0.40 1100 2750

Analog 4 H i-Pr 1.2 1300 1083

Analog 5 F (5-position) CH3 0.28 1000 3571

Analog 6
Cl (5-

position)
CH3 0.30 1150 3833

Table 2: Functional Antagonism in Phosphoinositide (PI) Turnover Assay
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Compound
CCK-B IC50 (nM) for inhibition of CCK-8s
stimulated PI turnover

PD-135158 1.5

Analog 1 10.2

Analog 2 3.8

Analog 5 1.2

Analog 6 1.3

Table 3: In Vivo Anxiolytic Activity in the Rat Elevated Plus-Maze

Compound Dose (mg/kg, i.p.)
% Increase in Time Spent
on Open Arms

PD-135158 0.1 150

0.3 210

Analog 5 0.1 165

0.3 230

Diazepam (Control) 1.0 180

Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of test compounds for CCK-A and CCK-B

receptors.

Methodology:

Membrane Preparation: Membranes were prepared from CHO cells stably expressing either

the human CCK-A or CCK-B receptor. Cells were homogenized in ice-cold 50 mM Tris-HCl

buffer (pH 7.4) and centrifuged. The resulting pellet was washed and resuspended in assay

buffer.
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Radioligand: [³H]PD-140376, a high-affinity CCK-B antagonist radioligand, was used for the

CCK-B receptor binding assay. For the CCK-A receptor, [³H]L-364,718 was used.

Assay Conditions: The assay was performed in a 96-well plate format. To each well,

membrane preparation, radioligand (at a concentration close to its Kd), and various

concentrations of the test compound were added. Non-specific binding was determined in

the presence of a high concentration of a non-labeled standard antagonist (e.g., 1 µM PD-

135158 for CCK-B).

Incubation and Filtration: Plates were incubated for 90 minutes at room temperature. The

binding reaction was terminated by rapid filtration through glass fiber filters using a cell

harvester. The filters were washed with ice-cold buffer to remove unbound radioligand.

Data Analysis: The radioactivity retained on the filters was measured by liquid scintillation

counting. The IC50 values were determined by non-linear regression analysis of the

competition binding curves. Ki values were calculated using the Cheng-Prusoff equation: Ki

= IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its

dissociation constant.

Phosphoinositide (PI) Turnover Assay
Objective: To assess the functional antagonist activity of the compounds by measuring their

ability to inhibit agonist-stimulated PI hydrolysis.

Methodology:

Cell Culture and Labeling: CHO cells expressing the human CCK-B receptor were cultured

and seeded in 24-well plates. The cells were labeled overnight with myo-[³H]inositol.

Assay Procedure: The labeled cells were washed and pre-incubated with LiCl (to inhibit

inositol monophosphatase) and the test antagonist at various concentrations for 30 minutes.

Subsequently, the cells were stimulated with a submaximal concentration of the agonist

CCK-8s for 45 minutes.

Extraction and Quantification of Inositol Phosphates: The reaction was stopped by the

addition of ice-cold perchloric acid. The cell lysates were neutralized, and the total inositol

phosphates (IPs) were separated from free inositol by anion-exchange chromatography.
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Data Analysis: The amount of [³H]IPs was quantified by liquid scintillation counting. The IC50

value for each antagonist was calculated as the concentration that produced a 50% inhibition

of the CCK-8s-stimulated IP accumulation.

In Vivo Anxiolytic Activity: Elevated Plus-Maze
Objective: To evaluate the anxiolytic-like effects of the compounds in rats.

Methodology:

Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms,

elevated from the floor.

Animals: Male Sprague-Dawley rats were used.

Procedure: The test compounds or vehicle were administered intraperitoneally (i.p.) 30

minutes before the test. Each rat was placed in the center of the maze, facing an open arm.

The behavior of the rat was recorded for 5 minutes using a video camera.

Data Analysis: The primary measures of anxiety were the percentage of time spent in the

open arms and the number of entries into the open arms. An increase in these parameters is

indicative of an anxiolytic effect. Data were analyzed using ANOVA followed by post-hoc

tests for comparison between groups.

Signaling Pathways and Experimental Workflows
CCK-B Receptor Signaling Pathway
The CCK-B receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq

alpha subunit. Activation of the receptor by an agonist initiates a downstream signaling

cascade. The following diagram illustrates this pathway.
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Caption: CCK-B Receptor Signaling Pathway.

Experimental Workflow for SAR Studies
The following diagram outlines the general workflow for the structure-activity relationship

studies of PD-135158 and its analogs.
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Caption: Workflow for SAR Studies.
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Conclusion
The structure-activity relationship studies of PD-135158 and its analogs have provided a clear

understanding of the structural requirements for potent and selective antagonism of the CCK-B

receptor. The N-methylation of the second indole ring and the introduction of small electron-

withdrawing groups on the first indole ring are key for enhancing binding affinity and selectivity.

The functional and in vivo data correlate well with the binding affinities, confirming the

mechanism of action of these compounds. This comprehensive guide serves as a valuable

resource for researchers in the field of neuroscience and drug discovery, providing a solid

foundation for the design of next-generation CCK-B receptor antagonists with improved

therapeutic profiles.

To cite this document: BenchChem. [Structure-activity relationship of PD-135158 and its
analogs]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1679099#structure-activity-relationship-of-pd-
135158-and-its-analogs]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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